molecular formula C15H22N2O B5191312 N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide

Cat. No.: B5191312
M. Wt: 246.35 g/mol
InChI Key: KVWWNHRBOPRSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a piperidine ring substituted with a methyl group and linked to a phenyl ring through a methylene bridge. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Substitution with a methyl group: The piperidine ring is then methylated using methyl iodide or other suitable methylating agents under basic conditions.

    Coupling with phenyl ring: The methylpiperidine is coupled with a benzyl halide derivative to form the methylene bridge.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of piperidine and its methylated derivative.

    Efficient coupling reactions: Use of optimized conditions for the coupling of intermediates to ensure high yield and purity.

    Purification: Industrial purification techniques such as recrystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide: Similar structure with a sulfonyl group instead of a methylene bridge.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfamoyl group instead of a piperidine ring.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring instead of a piperidine ring.

Uniqueness

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-4-3-9-17(10-12)11-14-5-7-15(8-6-14)16-13(2)18/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWNHRBOPRSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.